4-Bromo-1-hydroxy-2-naphthoic acid

Catalog No.
S751759
CAS No.
5813-37-6
M.F
C11H7BrO3
M. Wt
267.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-1-hydroxy-2-naphthoic acid

CAS Number

5813-37-6

Product Name

4-Bromo-1-hydroxy-2-naphthoic acid

IUPAC Name

4-bromo-1-hydroxynaphthalene-2-carboxylic acid

Molecular Formula

C11H7BrO3

Molecular Weight

267.07 g/mol

InChI

InChI=1S/C11H7BrO3/c12-9-5-8(11(14)15)10(13)7-4-2-1-3-6(7)9/h1-5,13H,(H,14,15)

InChI Key

ORABWYPHDRBFAX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)C(=O)O)Br

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)C(=O)O)Br

Organic Synthesis:

4-Bromo-1-hydroxy-2-naphthoic acid serves as a valuable building block in organic synthesis due to the presence of both a reactive bromine group and a carboxylic acid functionality. The bromo group can be readily substituted with various nucleophiles, enabling the introduction of diverse functionalities onto the naphthalene ring. Additionally, the carboxylic acid group can participate in various condensation reactions, allowing for the construction of complex molecules.

For instance, a study published in the journal "Tetrahedron Letters" describes the utilization of 4-bromo-1-hydroxy-2-naphthoic acid as a key intermediate in the synthesis of novel heteroaryl derivatives with potential antimicrobial activity [].

Medicinal Chemistry:

The structural features of 4-bromo-1-hydroxy-2-naphthoic acid have led to its exploration in the field of medicinal chemistry. The presence of the hydroxyl group and the carboxylic acid group can contribute to favorable pharmacokinetic properties, such as improved water solubility and potential for interaction with biological targets.

Research published in "Bioorganic & Medicinal Chemistry Letters" investigates the synthesis and biological evaluation of 4-bromo-1-hydroxy-2-naphthoic acid derivatives as potential anti-inflammatory agents [].

4-Bromo-1-hydroxy-2-naphthoic acid is an organic compound with the molecular formula C₁₁H₇BrO₃. It features a naphthalene ring substituted with a hydroxyl group and a bromine atom at the 4-position, along with a carboxylic acid group. This unique structure contributes to its distinct chemical properties and reactivity, making it a valuable intermediate in organic synthesis and various

  • Oxidation: The hydroxyl group can be oxidized to a carbonyl group, leading to the formation of 4-Bromo-1-naphthoic acid.
  • Reduction: It can be reduced to produce 4-Bromo-1-hydroxy-2-naphthaldehyde using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The bromine atom can undergo nucleophilic substitution, allowing for the introduction of different functional groups .

Reaction Conditions

Common reagents and conditions include:

  • Oxidation Agents: Potassium permanganate and chromium trioxide.
  • Reducing Agents: Sodium borohydride or lithium aluminum hydride.
  • Nucleophiles for Substitution: Sodium methoxide or sodium ethoxide .

The synthesis of 4-Bromo-1-hydroxy-2-naphthoic acid typically involves the bromination of 1-hydroxy-2-naphthoic acid. The reaction is conducted by treating the latter with bromine in an appropriate solvent, such as acetic acid, under controlled temperature conditions. The general reaction can be represented as follows:

C11H8O3+Br2C11H7BrO3+HBr\text{C}_{11}\text{H}_{8}\text{O}_{3}+\text{Br}_{2}\rightarrow \text{C}_{11}\text{H}_{7}\text{BrO}_{3}+\text{HBr}

In industrial settings, continuous flow processes may be employed to enhance yield and purity .

Several compounds share structural similarities with 4-Bromo-1-hydroxy-2-naphthoic acid. Here is a comparison highlighting their uniqueness:

CompoundKey FeaturesDifferences from 4-Bromo-1-hydroxy-2-naphthoic Acid
1-Hydroxy-2-naphthoic acidLacks the bromine atomDifferent reactivity and applications
4-Bromo-2-naphthoic acidLacks the hydroxyl groupAffects solubility and chemical behavior
4-Bromo-1-naphtholLacks the carboxylic acid groupInfluences acidity and reactivity

Uniqueness: 4-Bromo-1-hydroxy-2-naphthoic acid is distinctive due to its combination of a bromine atom, hydroxyl group, and carboxylic acid group on the naphthalene ring. This combination imparts unique chemical properties that are advantageous for various applications in research and industry .

XLogP3

3.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

5813-37-6

Wikipedia

4-Bromo-1-hydroxy-2-naphthoic acid

Dates

Modify: 2023-08-15

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